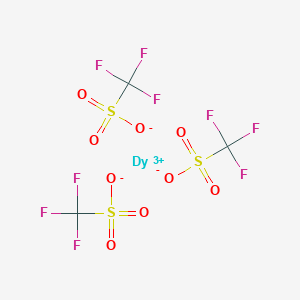
Dysprosium(III) trifluoromethanesulfonate
Übersicht
Beschreibung
Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a water-tolerant Lewis acid . It is used in various chemical reactions, including the Aldol reaction of silyl enol ethers with aldehydes . It is an effective catalyst for electrophilic substitution reactions of indoles with imines .
Chemical Reactions Analysis
Dysprosium(III) trifluoromethanesulfonate is used as a catalyst in various reactions. These include the Aldol reaction of silyl enol ethers with aldehydes, electrophilic substitution reactions of indoles with imines, Aza-Piancatelli rearrangement, Friedel-Crafts alkylation, ring-opening polymerization reactions, microwave-assisted Kabachnik-Fields condensation, cycloaddition reactions (as a Lewis-acid catalyst), Fries rearrangement, and enantioselective glyoxalate-ene reactions .Physical And Chemical Properties Analysis
Dysprosium(III) trifluoromethanesulfonate is a white to grey powder . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Photophysical Characterization
Dysprosium(III) trifluoromethanesulfonate, known for its luminescent properties, is extensively studied for its electronic energy levels and emitting states. Notably, it serves as a dopant in optical fibers and a shift reagent in NMR imaging. Kofod et al. (2019) delved into the photophysical properties of Dysprosium(III) triflate in various solvents, uncovering that it predominantly luminesces from the 4F9/2 state. The research underscores the intricate nature of Dysprosium(III)'s excited state manifolds and their dependency on the solvent environment (Kofod, Arppe-Tabbara, & Sørensen, 2019).
Catalyst in Carbohydrate Chemistry
Dysprosium(III) trifluoromethanesulfonate exhibits promising catalytic properties in the field of carbohydrate chemistry. Yan et al. (2017) demonstrated its efficacy in the per-O-acetylation and regioselective anomeric de-O-acetylation of carbohydrates. This study highlighted its versatility, particularly in the solvent-free per-O-acetylation of sugars, paving the way for innovative methodologies in carbohydrate synthesis (Yan, Guo, & Liang, 2017).
Investigation of Vibrational and Electronic Spectra
Research by Paul et al. (2011) on Dysprosium and Terbium trifluoromethanesulfonates revealed valuable insights into the vibrational frequencies of trifluoromethanesulfonate ions and the electronic transitions of rare earth ions. These findings are not only crucial for understanding the fundamental properties of these compounds but also for potential applications in fields like spectroscopy and materials science (Paul, Ghosh, Neogy, & Mallick, 2011).
Synthesis and Chemical Transformations
The compound is also a catalyst in chemical transformations, such as the synthesis of 4-hydroxycyclopentenones, showcasing its potential in facilitating complex chemical reactions. Fisher et al. (2014) utilized Dysprosium(III) trifluoromethanesulfonate for the catalytic Piancatelli rearrangement, indicating its pivotal role in chemical synthesis and its contribution to producing crucial chemical structures (Fisher, Palmer, Cook, Davis, & Read de Alaniz, 2014).
Magnetic Properties and Applications
Investigations into the magnetic properties of Dysprosium trifluoromethanesulfonate provide insights crucial for applications in magnetic materials and technologies. Neogy et al. (2002) conducted detailed magnetic susceptibility measurements, contributing to the understanding of the magnetic properties and potential applications of Dysprosium compounds in advanced technologies (Neogy, Paul, Chattopadhyay, & Bisui, 2002).
Safety And Hazards
Dysprosium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this compound .
Eigenschaften
IUPAC Name |
dysprosium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCYDUEICANRJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3DyF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433047 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium(III) trifluoromethanesulfonate | |
CAS RN |
139177-62-1 | |
| Record name | Dysprosium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium tris(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
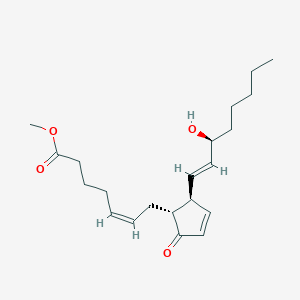


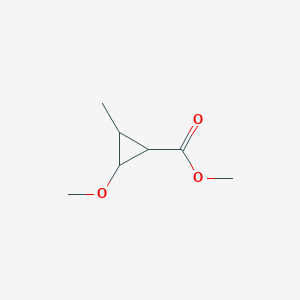

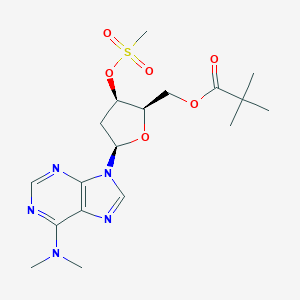
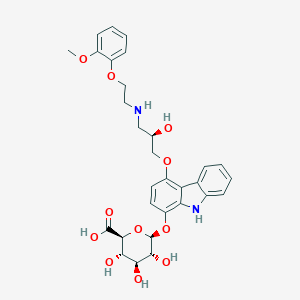
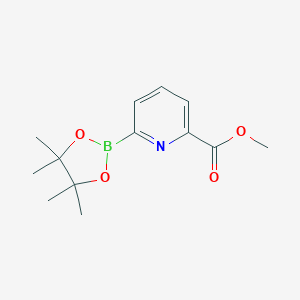
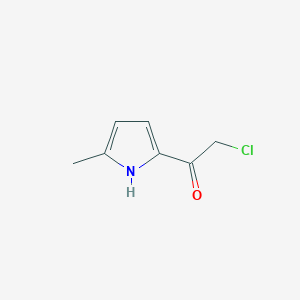
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)